molecular formula C18H15NO4 B2720012 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate CAS No. 858765-51-2

4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2720012
CAS No.: 858765-51-2
M. Wt: 309.321
InChI Key: NQGOQULFRNEDMB-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate (CAS#: 1445711-45-4) is a synthetic small molecule with a molecular formula of C20H19NO6 and a molecular weight of 369.368 g/mol . This compound belongs to the 4H-chromen-4-one (chromone) family, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure integrates a chromone core, a 3-phenyl substituent, and a dimethylcarbamate functional group at the 7-position, a modification that can significantly influence its physicochemical properties and biological interactions . This compound is of significant interest in early-stage drug discovery, particularly in the development of multi-target therapeutic agents. The chromone core is a recognized pharmacophore, and its hybridization with a carbamate moiety is a established strategy to enhance bioactivity and selectivity . Research on closely related chromone-carbamate hybrids has demonstrated potent inhibitory activity against key enzymes, including acetylcholinesterase (AChE) and monoacylglycerol lipase (MAGL) . Such dual inhibition is a promising strategy for complex neurodegenerative diseases like Alzheimer's, where modulating both the cholinergic and endocannabinoid systems can provide synergistic benefits . Furthermore, structurally similar 4H-chromen-4-one derivatives have been investigated as potent antagonists of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor implicated in the regulation of inflammation and cancer progression . Studies on these analogs have shown that pharmacological blockade of FPR1 can inhibit cell growth and reduce migration in gastric cancer cell lines, suggesting a potential application in oncology research . The presence of the carbamate group is a critical design feature, as it is known to covalently interact with serine residues in the active sites of enzymes like AChE, potentially leading to prolonged inhibitory effects . This mechanism is analogous to that of established drugs such as the AChE inhibitor rivastigmine . Researchers can utilize this compound as a key chemical tool to explore these mechanisms further, to develop new probes for biological pathways, or as a lead structure for the optimization of potency and selectivity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in a laboratory setting, adhering to all relevant safety protocols.

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-19(2)18(21)23-13-8-9-14-16(10-13)22-11-15(17(14)20)12-6-4-3-5-7-12/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGOQULFRNEDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylchromen-4-one with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chromanol derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate serves as a building block for synthesizing more complex molecules. Its unique structural features allow for further modifications that can lead to the development of novel compounds with enhanced properties.

Biology

The compound exhibits various biological activities , including:

  • Antimicrobial properties : It has shown effectiveness against several microbial strains, suggesting potential use in developing antimicrobial agents .
  • Anti-inflammatory effects : Research indicates that it may inhibit cyclooxygenase enzymes, leading to reduced inflammation.
  • Antioxidant activity : The presence of the chromenone structure is associated with antioxidant effects that can protect cells from oxidative stress.

Medicine

In medicinal chemistry, 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate is being explored for its potential therapeutic applications:

  • Cancer treatment : Studies suggest its efficacy in inhibiting cancer cell proliferation and migration, making it a candidate for anticancer drug development .
  • Neurodegenerative disorders : Its ability to modulate specific signaling pathways positions it as a potential therapeutic agent in neurodegenerative diseases.

Industry

This compound is also utilized in industrial applications:

  • Dyes and pigments : Due to its chromophore properties, it can be used in producing dyes and pigments.
  • Cosmetics : Its antioxidant properties make it suitable for inclusion in cosmetic formulations .

Case Studies and Research Findings

Several studies have highlighted the efficacy of 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate:

  • Anticancer Activity : A study evaluated its effects on gastric cancer cell lines (NCl–N87 and AGS), demonstrating significant inhibition of cell growth through apoptosis induction and reduced migration capabilities .
  • Antimicrobial Efficacy : Research indicated that this compound exhibited potent antimicrobial activity against various pathogens, suggesting its potential as an alternative antimicrobial agent in clinical settings .
  • Anti-inflammatory Studies : Investigations into its anti-inflammatory properties showed that it effectively reduced inflammation markers in vitro, supporting its use in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural differences and similarities with analogs:

Compound Name Substituent at Position 3 Functional Group at Position 7 Molecular Formula Molar Mass Key Features
4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate Phenyl Dimethylcarbamate C₁₈H₁₅NO₅ 325.32* Baseline for comparison
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate 3-Methoxyphenoxy Dimethylcarbamate C₁₉H₁₇NO₆ 355.34 Increased polarity due to methoxy group
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate 4-Methoxyphenyl Diethylcarbamate C₂₁H₂₁NO₅ 367.40 Enhanced lipophilicity from diethyl group
7-oxo-7H-furo-[3,2-g]chromen-9-yl dimethylcarbamate Furochromene core Dimethylcarbamate at position 9 C₁₄H₁₁NO₅ 296.05 Altered core structure (furochromene)
(4-Oxo-3-phenyl-chromen-7-yl) 2-methoxyacetate Phenyl 2-Methoxyacetate ester C₁₈H₁₄O₅ 310.30 Ester group (lower stability vs. carbamate)

*Calculated based on molecular formula.

Key Observations:

Substituent Effects at Position 3: The phenyl group in the target compound provides a non-polar aromatic ring, favoring hydrophobic interactions. 4-Methoxyphenyl () enhances solubility via the methoxy group while retaining aromaticity .

Functional Group at Position 7: Dimethylcarbamate offers superior hydrolytic stability compared to esters (e.g., 2-methoxyacetate in ) .

Cytotoxicity and Anticancer Potential:
  • The trifluoromethyl group in analogs like 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yldiethylcarbamate (, Molar Mass 451.39) enhances metabolic stability and cytotoxicity via electron-withdrawing effects .
  • The target compound lacks this group, which may reduce potency but improve safety profiles.
  • Ester derivatives (e.g., ) show faster hydrolysis rates, limiting their utility in sustained-release formulations .
Pharmacokinetic Properties:
  • Lipophilicity : Diethylcarbamate analogs () exhibit higher logP values than dimethylcarbamates, affecting blood-brain barrier penetration .
  • Stability : Carbamates resist enzymatic degradation better than esters, as demonstrated in cytotoxicity assays () .

Challenges and Opportunities

  • Structural Complexity : Introducing trifluoromethyl or long alkyl chains (e.g., heptyloxy in ) complicates synthesis but improves target specificity .
  • Trade-offs in Stability vs. Reactivity : Dimethylcarbamates balance stability and reactivity, making them preferable for drug development over esters .

Biological Activity

4-Oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate is a compound belonging to the class of coumarin derivatives, characterized by its unique chromenone core structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate is C18H15NO4, with a molecular weight of 313.32 g/mol. The structure features a benzopyran ring with a ketone functional group at position 4 and a dimethylcarbamate moiety that contributes to its biological activity and chemical reactivity.

PropertyValue
Molecular FormulaC18H15NO4
Molecular Weight313.32 g/mol
Functional GroupsKetone, Carbamate

The biological activity of 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate is primarily attributed to its ability to interact with various molecular targets. Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, thus reducing inflammation. Additionally, it may modulate signaling pathways involved in cancer progression by affecting enzyme activity related to cell proliferation and apoptosis.

Anti-inflammatory Activity

Studies have shown that 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate exhibits significant anti-inflammatory effects. It has been reported to inhibit COX enzymes, leading to decreased production of pro-inflammatory mediators.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Properties

In vitro studies have indicated that 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate possesses cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and gastric cancer cells. The compound's ability to induce apoptosis and inhibit cell migration suggests its potential as an anticancer agent .

Case Studies

  • Anti-inflammatory Effects : In a study evaluating the anti-inflammatory potential of various coumarin derivatives, 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate was found to significantly reduce edema in animal models, demonstrating its therapeutic potential in treating inflammatory disorders.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited the growth of resistant strains, highlighting its potential application in combating antibiotic resistance .
  • Cytotoxicity in Cancer Models : A study focusing on the cytotoxic effects of coumarin derivatives revealed that 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate exhibited IC50 values indicating potent activity against MCF-7 cells, with mechanisms involving cell cycle arrest and apoptosis induction .

Comparative Analysis with Similar Compounds

The biological activity of 4-oxo-3-phenyl-4H-chromen-7-yldimethylcarbamate can be compared with other structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
2-Methyl-4-Oxo-CoumarinC18H15NO3Moderate anti-inflammatory activity
5-(2-Methoxyphenoxy)-4H-chromenC18H15NO5Antioxidant properties
7-HydroxycoumarinC9H6O3Strong anticoagulant properties

The unique combination of functional groups in 4-oxo-3-phenyl-4H-chromen-7-yldimethylcarbamate enhances its interaction with multiple biological targets compared to its analogs, making it a valuable scaffold in drug development.

Q & A

Q. Key Analytical Validation :

  • HPLC : Retention time comparison with standards (C18 column, acetonitrile/water gradient) .
  • NMR : Confirm absence of residual solvents and correct substitution patterns (e.g., singlet for dimethylcarbamate protons at δ ~3.0 ppm) .

Basic Question: How is the structure of 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate confirmed post-synthesis?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:

  • 1H/13C NMR : Assign peaks for the chromene backbone (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl signals at δ ~160–180 ppm) and dimethylcarbamate (N(CH3)2 at δ ~3.0 ppm) .
  • IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹ for chromen-4-one and carbamate) .
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) with <2 ppm error .
  • Elemental Analysis : Ensure C, H, N content matches theoretical values (±0.3%) .

Advanced Question: What crystallographic methods are suitable for resolving structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation of saturated solutions (e.g., ethanol/chloroform mixtures) .

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

Refinement : Employ SHELXL for structure solution and refinement. Key parameters:

  • R-factor : Aim for <0.05.
  • Disorder Modeling : Address positional disorder in phenyl or carbamate groups using PART instructions .

Validation : Check CIF files with PLATON to confirm no missed symmetry or twinning .

Q. Secondary Validation :

  • Clonogenic Assay : Confirm long-term cytotoxicity by counting colonies post-treatment.
  • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

Q. Mitigating False Positives :

  • Solubility Check : Pre-test compound solubility in DMSO/PBS to avoid precipitation artifacts.
  • Cytokine Interference : Use serum-free media during treatment if testing immunomodulatory effects.

Advanced Question: How should researchers address contradictory data in biological activity studies (e.g., varying IC50 values across assays)?

Methodological Answer:

Source Identification :

  • Assay Conditions : Compare pH, serum content, and incubation times (e.g., serum proteins may bind the compound, reducing bioavailability) .
  • Cell Line Variability : Test across multiple lines (e.g., NCI-60 panel) to rule out lineage-specific resistance.

Orthogonal Assays : Confirm results with alternate methods (e.g., ATP-based viability assays vs. SRB) .

Metabolic Stability : Perform hepatic microsome assays to check if rapid metabolism in certain models reduces efficacy .

Q. Example Contradiction Resolution Table :

Assay TypeIC50 (μM)Cell LineKey Variable Adjusted
SRB12.5MCF-7Serum-free media
ATP Luminescence45.2MCF-710% FBS media

Advanced Question: What strategies are effective for modifying the carbamate group to enhance bioactivity or solubility?

Methodological Answer:

Functionalization :

  • Hydrophilic Derivatives : Replace dimethylcarbamate with PEGylated carbamates (e.g., 2-(2-methoxyethoxy)ethyl groups) to improve aqueous solubility .
  • Bioisosteres : Substitute carbamate with urea or sulfamate groups to modulate hydrogen-bonding capacity .

Synthetic Protocol :

  • Use Mitsunobu conditions (DIAD, PPh3) to couple sterically hindered alcohols.
  • Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane 1:1) .

Solubility Testing :

  • HPLC-ELSD : Quantify solubility in PBS (pH 7.4) or simulated gastric fluid.
  • LogP Measurement : Use shake-flask method; target LogP <3 for improved pharmacokinetics .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.

Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .

First Aid :

  • Skin Contact : Wash with soap/water for 15 minutes.
  • Ingestion : Seek medical attention; do NOT induce vomiting .

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